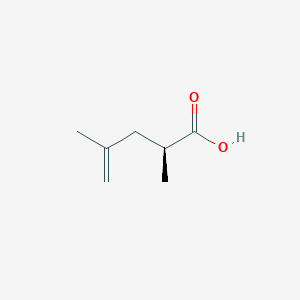

(2S)-2,4-Dimethylpent-4-enoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,4-dimethylpent-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(2)4-6(3)7(8)9/h6H,1,4H2,2-3H3,(H,8,9)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBDUHHOENCMGP-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001297248 | |

| Record name | (2S)-2,4-Dimethyl-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070774-52-5 | |

| Record name | (2S)-2,4-Dimethyl-4-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070774-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2,4-Dimethyl-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2,4-dimethylpent-4-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Significance and Stereochemical Prominence of Chiral Pentenoic Acids

Chiral molecules, which are non-superimposable on their mirror images, are fundamental in biological systems. nih.gov Most biological molecules, including amino acids and sugars, are chiral, and living organisms often metabolize or interact with only one of the two mirror-image forms (enantiomers) of a chiral compound. nih.gov This biological specificity underscores the critical importance of stereochemistry in the synthesis of pharmaceuticals and agrochemicals. researchgate.net

Chiral pentenoic acids, a class to which (2S)-2,4-Dimethylpent-4-enoic acid belongs, are significant substrates in organic synthesis due to their bifunctional nature—possessing both a carboxylic acid and an alkene group—along with at least one stereocenter. rsc.org The carboxylic acid group provides a handle for various transformations, such as amide bond formation or reduction, while the alkene can participate in reactions like hydrogenation, epoxidation, or carbon-carbon bond-forming cross-couplings.

The stereochemical prominence of these molecules lies in their role as chiral building blocks. researchgate.net A molecule with a defined stereocenter, like the (S)-configuration at the C2 position in the target compound, can be used to introduce that specific chirality into a larger, more complex molecule. acs.org This process, known as asymmetric synthesis, is a cornerstone of modern organic chemistry, allowing chemists to build complex natural products and drugs from simpler, enantiomerically pure starting materials. rsc.orgacs.org The challenge and importance lie in controlling the spatial arrangement of atoms, as different stereoisomers can have vastly different biological effects. researchgate.net The ability to synthesize and utilize specific chiral pentenoic acids enables the precise construction of stereochemically complex targets. nih.gov

Overview of 2s 2,4 Dimethylpent 4 Enoic Acid As a Chiral Synthon in Advanced Synthesis

A chiral synthon is a molecular fragment that carries the necessary structural and stereochemical information to be incorporated into a larger synthetic target. While direct synthetic applications of (2S)-2,4-Dimethylpent-4-enoic acid itself are not extensively documented in publicly available literature, the strategic importance of its structural motif is clearly demonstrated in the total synthesis of complex natural products. A prominent example is the synthesis of the marine polypropionate dolabriferol. epfl.chnih.gov

Dolabriferol is a complex molecule isolated from the sea hare Dolabrifera dolabrifera and is characterized by a structure composed of two distinct polypropionate fragments linked by an ester bond. epfl.chacs.org The synthesis of these fragments represents a significant challenge in stereocontrolled synthesis. The acid-derived portion of dolabriferol is a close structural relative of this compound, highlighting the relevance of this chiral framework.

In a notable approach to the acid moiety of dolabriferol, researchers synthesized a key intermediate, (2S,4R)-2,4-dimethyl-5-hydroxypentanoic acid, γ-lactone. This demonstrates the synthetic utility of a saturated version of the chiral pentanoic acid core. The synthesis of such fragments often requires multiple, highly controlled steps to establish the correct relative and absolute stereochemistry at each chiral center. These syntheses serve as powerful illustrations of how chiral building blocks, conceptually similar to this compound, are employed to tackle the synthesis of formidable molecular targets. epfl.ch The preparation of these synthons often involves enzymatic resolutions or the use of chiral auxiliaries to guide the stereochemical outcome of key reactions. nih.gov

The physical and chemical properties of this compound and related compounds are essential for their application in synthesis.

| Property | This compound nih.gov | 2-Methyl-4-pentenoic acid (racemic) |

|---|---|---|

| CAS Number | 1070774-52-5 | 1575-74-2 |

| Molecular Formula | C₇H₁₂O₂ | C₆H₁₀O₂ |

| Molecular Weight | 128.17 g/mol | 114.14 g/mol |

| Boiling Point (Predicted) | 209.4 °C | Not specified |

| Density (Predicted) | 0.956 g/cm³ | Not specified |

| Flash Point (Predicted) | 106.8 °C | Not specified |

Historical Context and Evolution of Research on Branched Alkenoic Acids

The study of fatty acids has a long history, initially focused on the straight-chain saturated and unsaturated variants readily available from plant and animal fats. The discovery and investigation of branched-chain fatty acids (BCFAs) represented a significant expansion of this field. For many years, BCFAs were primarily of interest to microbiologists, as they are major components of the cell membranes of many bacteria. These natural BCFAs, such as the iso and anteiso series, are synthesized by microorganisms from branched-chain amino acids like valine, leucine, and isoleucine. nih.gov

The evolution of research shifted as analytical techniques became more sophisticated, allowing for the identification of BCFAs in a wider range of biological sources, including dairy products and even the vernix caseosa of human infants. This broadened the interest in their biological roles and biosynthetic pathways.

In the realm of organic synthesis, the evolution of research on branched alkenoic acids is tightly linked to the rise of asymmetric synthesis and the pursuit of complex natural product total synthesis. rsc.org In the mid-to-late 20th century, chemists began to tackle the synthesis of polyketide and polypropionate natural products, many of which feature multiple methyl-branched stereocenters. The discovery of architecturally complex marine metabolites like dolabriferol in the late 20th century presented new and formidable synthetic challenges. nih.govacs.org These molecules, with their multiple, non-contiguous chiral centers, pushed the boundaries of synthetic methodology. The need to create specific branched alkenoic acid synthons with complete stereochemical control spurred the development of new synthetic reactions and strategies, including substrate-controlled aldol (B89426) reactions, the use of chiral auxiliaries, and enantioselective catalysis, which are now central to modern organic chemistry.

Stereochemical Analysis and Chiral Recognition of 2s 2,4 Dimethylpent 4 Enoic Acid

Methodologies for Chiral Purity Determination

The determination of the enantiomeric excess (e.e.) of a sample of (2S)-2,4-Dimethylpent-4-enoic acid is crucial for its characterization. Chromatographic and electrophoretic techniques are at the forefront of chiral purity analysis, offering high-resolution separation of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers. The principle lies in the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times. For a carboxylic acid like this compound, derivatization to an ester or amide is a common strategy to enhance its interaction with the CSP and improve chromatographic performance.

The development of a chiral HPLC method involves screening various CSPs and optimizing the mobile phase composition. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for a broad range of chiral compounds. For instance, a Chiralpak AD-H column, which consists of amylose tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) support, has been successfully used for the preparative enantioseparation of other chiral molecules. nih.gov The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve the best balance between resolution and analysis time. The addition of a small amount of an acidic modifier, like trifluoroacetic acid, can be beneficial for improving the peak shape of acidic analytes.

Table 1: Illustrative Chiral HPLC Parameters for the Analysis of a Chiral Carboxylic Acid

| Parameter | Condition |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak AD-H) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

This table presents a hypothetical set of starting conditions for the chiral HPLC analysis of this compound, based on common practices for similar compounds.

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) in Chiral Analysis

Gas Chromatography (GC) is another valuable technique for chiral separations, particularly for volatile compounds. gcms.cz For less volatile compounds like this compound, derivatization to a more volatile ester, such as the methyl or ethyl ester, is necessary. Chiral GC columns are typically capillary columns coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz These cyclodextrin-based phases can form transient diastereomeric inclusion complexes with the enantiomers, leading to their separation. gcms.cz The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for optimizing the separation.

Thin-Layer Chromatography (TLC) can also be adapted for chiral analysis, although it generally offers lower resolution than HPLC or GC. Chiral TLC plates are commercially available, or a chiral selector can be added to the mobile phase. While primarily a qualitative tool, chiral TLC can be a rapid and cost-effective method for initial screening of enantiomeric composition. For instance, different visualization techniques can be employed, such as UV light for conjugated compounds or specific stains for functional groups like carboxylic acids. chemrxiv.orgchemrxiv.org

Supercritical Fluid Chromatography (SFC) for Enantioseparation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption. nih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of a polar co-solvent like an alcohol. The principles of enantioseparation in SFC are similar to those in HPLC, relying on chiral stationary phases. Polysaccharide-based CSPs are also widely used in SFC. The technique has been successfully applied to the preparative separation of enantiomers, allowing for the isolation of milligram quantities of pure enantiomers for further studies. nih.gov

Capillary Electrophoresis (CE) for Chiral Resolution

Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be readily adapted for chiral analysis. nih.govmdpi.com In chiral CE, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors for a wide range of compounds, including carboxylic acids. nih.gov The separation is based on the differential binding affinities of the enantiomers with the chiral selector, which results in different electrophoretic mobilities. The development of a chiral CE method involves optimizing parameters such as the type and concentration of the chiral selector, the pH of the background electrolyte, and the applied voltage. nih.gov The technique requires only a small amount of sample and can be very rapid.

Applications of 2s 2,4 Dimethylpent 4 Enoic Acid in Academic Synthesis and Interdisciplinary Research

Role as a Chiral Building Block in Natural Product Total Synthesis

(2S)-2,4-Dimethylpent-4-enoic acid possesses a stereocenter at the C2 position and a terminal double bond, making it a theoretically attractive chiral building block for the asymmetric synthesis of complex natural products. The stereochemistry at the C2 methyl-substituted carbon can be crucial for controlling the three-dimensional arrangement of atoms in the target molecule, which is often essential for its biological activity.

Synthesis of Polyketide Systems

Polyketides are a large and structurally diverse class of natural products, many of which exhibit potent pharmacological properties. Their backbones are assembled from simple acyl-CoA precursors in a process catalyzed by polyketide synthases (PKSs). The incorporation of stereocenters, such as the one present in this compound, is a key feature of many polyketide structures. While the direct use of this specific acid as an extender unit in PKS-mediated synthesis is not documented, its structural motifs are found in various polyketide natural products. Synthetic chemists often utilize chiral building blocks with similar substitution patterns to construct fragments of complex polyketide chains.

Construction of Complex Heterocyclic Scaffolds

Synthetic Intermediate for Pharmaceutical and Agrochemical Precursors

The structural elements of this compound, namely the chiral center and the reactive double bond, are features commonly found in active pharmaceutical ingredients and agrochemicals. Chiral separation and asymmetric synthesis are critical in the development of modern drugs and pesticides, as different enantiomers can have vastly different biological activities and toxicological profiles. While it is plausible that this compound could serve as a precursor in these industries, there is no specific information in the public domain detailing its use for the synthesis of any particular pharmaceutical or agrochemical product.

Development of Advanced Materials and Polymer Research (as a monomer or building block)

The presence of a polymerizable vinyl group in this compound suggests its potential as a monomer in polymer synthesis. The incorporation of a chiral, branched monomer could influence the properties of the resulting polymer, such as its thermal stability, mechanical strength, and optical activity. Such chiral polymers could have applications in areas like chiral chromatography, asymmetric catalysis, and advanced optical materials. Nevertheless, research detailing the polymerization of this compound or its use as a building block in materials science is not currently available.

Design and Synthesis of Biologically Relevant Probes and Tools

Biologically active small molecules are often used as probes to study cellular processes. The specific targeting and imaging of cellular structures are crucial for understanding their function and for disease diagnosis.

Probes for Imaging and Targeting Actin Structures

Actin is a key component of the cytoskeleton, and its dynamics are involved in numerous cellular processes. Small molecules that can bind to and visualize actin are valuable research tools. While there is no evidence to suggest that this compound itself has any affinity for actin, its structure could potentially be incorporated into a larger molecule designed to interact with actin. The development of such a probe would require extensive medicinal chemistry efforts to attach a fluorophore and an actin-binding moiety to a scaffold derived from this acid. Currently, there are no published studies describing such an application.

Tools for Enzyme Mechanism Studies

There is no available research in the public domain that demonstrates the use of this compound as a probe or tool for elucidating enzyme mechanisms. Searches for its application in enzyme inhibition, active site mapping, or as a substrate analogue have not yielded any relevant studies.

Ligands in Metal-Catalyzed Reactions for Fine Chemical Synthesis

Similarly, a comprehensive search of chemical databases and scientific literature did not uncover any instances of this compound being employed as a ligand in metal-catalyzed reactions. The development of chiral ligands is a significant area of research in asymmetric synthesis, with a focus on creating ligands that can induce high levels of enantioselectivity in a variety of chemical transformations. However, this compound has not been identified as a ligand in such catalytic systems in the available literature.

Theoretical and Computational Studies on 2s 2,4 Dimethylpent 4 Enoic Acid and Its Transformations

Conformational Analysis and Stereochemical Preferences

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of (2S)-2,4-Dimethylpent-4-enoic acid would be the first step in a theoretical investigation, aiming to identify the molecule's most stable three-dimensional arrangements (conformers).

The presence of a stereocenter at the C2 position, along with the rotatable bonds in the pentenoic acid chain, gives rise to a complex potential energy surface with multiple local energy minima. Computational methods, such as molecular mechanics or more accurate quantum mechanical calculations, can be employed to explore this surface. The relative energies of different conformers, arising from rotation around the C2-C3 and C3-C4 bonds, would be calculated to determine their population at a given temperature.

Key factors influencing the stereochemical preferences include:

Steric Hindrance: The spatial arrangement of the two methyl groups and the carboxylic acid group will be a primary determinant of the preferred conformation, minimizing steric clashes.

Intramolecular Interactions: The possibility of weak intramolecular hydrogen bonding between the carboxylic acid proton and the π-system of the double bond could influence conformational stability.

Allylic Strain: The interaction between the substituent at the chiral center (C2) and the double bond at C4-C5 can lead to allylic strain, which would disfavor certain conformations.

A hypothetical relative energy profile of major conformers could be generated using computational software, providing insights into the molecule's structural dynamics.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Predicted Population (%) |

| 1 | 60° (gauche) | 0.00 | 65 |

| 2 | 180° (anti) | 1.20 | 25 |

| 3 | -60° (gauche) | 2.50 | 10 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are indispensable for understanding the mechanisms of chemical reactions at a molecular level. For this compound, these calculations can elucidate the pathways of its transformations, such as addition reactions to the double bond, or reactions involving the carboxylic acid group.

Methods like Density Functional Theory (DFT) are commonly used to map the potential energy surface of a reaction. This involves locating and characterizing the geometries and energies of reactants, transition states, intermediates, and products. The activation energy, which is the energy barrier that must be overcome for the reaction to occur, can be calculated from the energy difference between the reactants and the transition state.

For instance, in an electrophilic addition to the double bond, quantum chemical calculations could predict:

Regioselectivity: Whether the electrophile adds to C4 or C5.

Stereoselectivity: How the existing chiral center at C2 influences the stereochemical outcome of the reaction at the double bond, leading to the formation of diastereomers. The calculations would help in understanding the energetic preference for the formation of one diastereomer over the other.

Table 2: Hypothetical Calculated Activation Energies for a Reaction of this compound

| Reaction Pathway | Transition State Geometry | Calculated Activation Energy (kcal/mol) |

| Pathway A (leading to Diastereomer 1) | TS-A | 15.2 |

| Pathway B (leading to Diastereomer 2) | TS-B | 18.5 |

Note: This table represents hypothetical data to illustrate the type of information obtained from quantum chemical calculations. The values are not based on actual published research for this specific compound.

Molecular Modeling of Chiral Recognition Processes

Chiral recognition is a fundamental process in which a chiral molecule selectively interacts with one enantiomer of another chiral molecule. Molecular modeling can provide detailed insights into the non-covalent interactions that govern this process. acs.org

For this compound, molecular modeling could be used to study its interaction with a chiral selector, such as a cyclodextrin (B1172386), a chiral stationary phase used in chromatography, or a biological receptor. The goal would be to understand the basis of enantioselectivity.

The primary interactions driving chiral recognition are typically:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor.

Steric Repulsion: The methyl groups create steric bulk that can lead to repulsive interactions in one diastereomeric complex but not the other.

Molecular dynamics simulations can be employed to study the dynamic behavior of the diastereomeric complexes formed between the (S)- and (R)-enantiomers of 2,4-Dimethylpent-4-enoic acid and a chiral selector. By calculating the binding free energies for both complexes, it is possible to predict which enantiomer will bind more strongly, thus explaining the observed enantioselectivity. nih.gov

Table 3: Hypothetical Binding Energies for the Interaction of Enantiomers with a Chiral Selector

| Diastereomeric Complex | Calculated Binding Free Energy (kcal/mol) | Predicted Enantiomeric Preference |

| (2S)-acid + (R)-selector | -7.8 | Preferred |

| (2R)-acid + (R)-selector | -6.2 | Disfavored |

Note: This table is a hypothetical representation of results from a molecular modeling study.

Biological and Biochemical Research Context of 2s 2,4 Dimethylpent 4 Enoic Acid

Investigation of its Role as a Methyl-Branched Fatty Acid in Biochemical Pathways

(2S)-2,4-Dimethylpent-4-enoic acid is classified as a methyl-branched fatty acid (BCFA). BCFAs are commonly found as minor components in a variety of organisms, from bacteria to mammals, and play a crucial role in cellular functions. nih.govwikipedia.org The introduction of methyl branches along the fatty acid chain significantly alters its physical properties, such as lowering the melting point and increasing fluidity, which in turn affects the characteristics of cell membranes. acs.orgyoutube.com

While direct research on the specific biochemical roles of this compound is limited, the broader class of BCFAs is known to be integral to the structure of biological membranes. frontiersin.org The position of the methyl group can influence the degree of membrane fluidity, with anteiso-branched fatty acids, which have a methyl group on the antepenultimate carbon, generally increasing fluidity more than iso-branched fatty acids. nih.gov The unique branching pattern of this compound suggests it could modulate membrane properties in specific ways, a hypothesis that warrants further investigation.

In some bacteria, BCFAs can functionally replace unsaturated fatty acids in maintaining membrane fluidity, which is essential for adaptation to different environmental conditions. frontiersin.orgnih.gov Furthermore, BCFAs have been implicated in various physiological processes. For instance, some studies have linked BCFAs to the activation of nuclear receptors like peroxisome proliferator-activated receptor alpha (PPARα), which is involved in lipid metabolism. mdpi.com Research on a fungal lipid extract rich in monomethyl BCFAs demonstrated an increase in the mRNA concentrations of PPARα target genes, suggesting a potential role for these fatty acids in regulating lipid oxidation pathways. mdpi.com

Table 1: Investigated Biological Roles of Branched-Chain Fatty Acids

| Biological Role | Organism/System Studied | Key Findings | Reference(s) |

|---|---|---|---|

| Membrane Fluidity Regulation | Bacteria, General | Methyl branching lowers melting point and increases membrane fluidity. | acs.orgyoutube.comfrontiersin.org |

| Replacement for Unsaturated Fatty Acids | Bacteria (e.g., Xanthomonas campestris) | BCFAs can maintain membrane fluidity in the absence of unsaturated fatty acids. | frontiersin.org |

| Activation of PPARα | Rat Liver Cells (Fao) | A fungal extract rich in BCFAs activated PPARα and its target genes involved in fatty acid oxidation. | mdpi.com |

| Innate Immune Response | Staphylococcus aureus | BCFA synthesis influences the host's innate immune response during infection. | nih.gov |

Biosynthetic Origins and Enzymatic Transformations of Related Analogues

The biosynthesis of BCFAs is a complex process that often utilizes primers derived from branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. wikipedia.orgnih.gov The general pathway involves the action of fatty acid synthase (FASN), which can promiscuously use methylmalonyl-CoA instead of malonyl-CoA as an extender unit, leading to the incorporation of methyl branches into the growing fatty acid chain. nih.govnih.gov

The synthesis of BCFAs is tightly regulated. For example, the enzyme ECHDC1 has been identified as a metabolite repair enzyme that degrades methyl- and ethylmalonyl-CoA, thereby limiting the formation of methyl-branched fatty acids. nih.govnih.gov The decarboxylation of α-keto acids derived from BCAAs is a critical step, catalyzed by the branched-chain α-keto acid decarboxylase (BCKA) enzyme, to produce the primers for BCFA synthesis. wikipedia.org

Marine invertebrates, particularly sponges, are known to produce a wide variety of unusual fatty acids, including BCFAs. mdpi.comstir.ac.uknih.govresearchgate.net The biosynthesis of these compounds in marine organisms is an area of active research, with evidence suggesting the involvement of specific elongase and desaturase enzymes. researchgate.net While the precise biosynthetic pathway for this compound has not been elucidated, it is plausible that it is synthesized through a pathway involving BCAA-derived primers and a series of enzymatic steps catalyzed by specialized synthases and modifying enzymes.

The enzymatic synthesis of structured lipids containing BCFAs has also been explored. For example, researchers have successfully used lipases, such as Lipozyme 435, for the enzymatic esterification of BCFAs with glycerol (B35011) to produce structured triacylglycerols. documentsdelivered.com This highlights the potential for enzymatic transformations of BCFAs to create novel bioactive compounds.

Table 2: Key Enzymes and Precursors in Branched-Chain Fatty Acid Biosynthesis

| Enzyme/Precursor | Role in Biosynthesis | Organism/System Studied | Reference(s) |

|---|---|---|---|

| Fatty Acid Synthase (FASN) | Elongates the fatty acid chain; can incorporate methyl branches. | General, Rat | nih.govnih.gov |

| Methylmalonyl-CoA | Extender unit for the introduction of methyl branches. | General | nih.govnih.gov |

| Branched-Chain Amino Acids (BCAAs) | Serve as precursors for the primers of BCFA synthesis. | Bacteria, Ruminants | wikipedia.orgnih.gov |

| Branched-Chain α-Keto Acid Decarboxylase (BCKA) | Catalyzes the decarboxylation of BCAA-derived α-keto acids to form primers. | Bacteria | wikipedia.org |

| ECHDC1 | Degrades methylmalonyl-CoA to limit BCFA synthesis. | Mammalian Cells | nih.govnih.gov |

| Lipozyme 435 | Lipase used for the enzymatic synthesis of BCFA-enriched triacylglycerols. | In vitro | documentsdelivered.com |

Research into Interactions with Biological Macromolecules

The interaction of fatty acids with proteins is fundamental to many biological processes, including their transport, metabolism, and signaling functions. While there is no specific research detailing the interactions of this compound with biological macromolecules, studies on other BCFAs provide valuable insights.

As previously mentioned, BCFAs have been shown to act as ligands for nuclear receptors like PPARα. mdpi.com The binding of a fatty acid to the ligand-binding domain of PPARα induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent transcription of target genes involved in lipid metabolism. The specific structure of this compound, with its particular methyl branching and unsaturation, could potentially confer a unique binding affinity and activation profile for PPARα or other related nuclear receptors.

Furthermore, the incorporation of BCFAs into the acyl chains of lipoproteins in bacteria can modulate the host's immune response. For example, in Staphylococcus aureus, the type of fatty acid attached to lipoproteins influences cytokine production by host cells in a Toll-like receptor 2 (TLR2)-dependent manner. nih.gov This suggests that the structure of BCFAs can be a determinant in the interaction between bacterial components and host immune receptors.

The degradation of 3-methyl-branched fatty acids involves a specific α-oxidation pathway in peroxisomes. This pathway utilizes a series of enzymes, including a 2-hydroxyphytanoyl-CoA lyase, which catalyzes the cleavage of a carbon-carbon bond. pnas.org Although this compound has a 2-methyl branch, its metabolism might involve interactions with specific enzymes adapted to handle branched structures.

Table 3: Examples of Branched-Chain Fatty Acid Interactions with Macromolecules

| Interacting Macromolecule | Type of Interaction | Biological Outcome | Reference(s) |

|---|---|---|---|

| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Ligand Binding | Activation of genes involved in fatty acid oxidation. | mdpi.com |

| Toll-like Receptor 2 (TLR2) | Recognition of Acylated Lipoproteins | Modulation of host immune response to bacterial infection. | nih.gov |

| 2-Hydroxyphytanoyl-CoA Lyase | Enzyme-Substrate Interaction | Degradation of 3-methyl-branched fatty acids via α-oxidation. | pnas.org |

Emerging Research Directions and Future Perspectives for 2s 2,4 Dimethylpent 4 Enoic Acid

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

The synthesis of complex chiral molecules like (2S)-2,4-Dimethylpent-4-enoic acid is a prime area for the application of artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing synthetic chemistry by enabling more efficient and innovative route design. mdpi.comnih.govarxiv.orgnih.gov

Machine learning models are also being developed to predict the outcomes of chemical reactions, including enantioselectivity. nih.govbeilstein-journals.orgnsf.gov By inputting the structures of the substrate, catalyst, and reagents, these models can predict the enantiomeric excess (ee) of a reaction, thus guiding chemists in selecting the optimal conditions for synthesizing this compound with high purity. This predictive capability accelerates the discovery of effective catalysts and reaction parameters, minimizing the need for extensive empirical screening. nih.govnsf.govchimia.chresearchgate.net

The table below illustrates a conceptual application of AI in predicting suitable catalysts for the synthesis of a chiral carboxylic acid with structural similarities to the target molecule.

| Catalyst Scaffold | Predicted Enantioselectivity (ee %) | Predicted Yield (%) | Confidence Score |

| Rh-BINAP | 95 | 88 | 0.92 |

| Pd-Trost Ligand | 92 | 91 | 0.88 |

| Chiral Phosphoric Acid | 85 | 75 | 0.85 |

| Ru-Josiphos | 97 | 90 | 0.95 |

This table is a conceptual representation of how AI could assist in catalyst selection and is based on the general capabilities of current machine learning models in chemistry.

Novel Catalytic Systems for Enhanced Enantioselectivity

The development of novel catalytic systems is crucial for the efficient and highly enantioselective synthesis of this compound. Modern asymmetric catalysis offers a range of powerful tools to control the formation of chiral centers.

One promising approach is rhodium-catalyzed asymmetric hydroformylation of a suitable 1,1-disubstituted olefin precursor. This method introduces a formyl group and creates a chiral center in a single step. The enantioselectivity of this reaction is highly dependent on the chiral ligand coordinated to the rhodium center. nih.govacs.orgnih.gov Research has shown that phosphine (B1218219) ligands with P-chirogenic centers can lead to high enantioselectivities in the hydroformylation of 1,1-disubstituted alkenes. nih.gov

Another powerful technique is palladium-catalyzed asymmetric allylic alkylation . This reaction can be used to form the C-C bond at the α-position of the carboxylic acid. By using a prochiral enolate equivalent of a carboxylic acid and a palladium catalyst with a chiral ligand, it is possible to achieve high enantioselectivity. nih.govnih.gov This method offers a versatile route to a variety of chiral carboxylic acids. nih.govnih.gov

The table below presents representative data on the enantioselectivity achieved with novel catalytic systems for reactions on substrates analogous to those that could be used to synthesize this compound.

Table 2: Enantioselectivity of Novel Catalytic Systems in Analogous Reactions

| Catalytic System | Substrate Type | Product Type | Enantiomeric Excess (ee %) | Reference |

| Rh(I) with (R,S)-BINAPHOS | Styrene | Chiral aldehyde | 94 | acs.org |

| Pd(0) with Trost Ligand | Prochiral ester enolate | Chiral carboxylic acid derivative | up to 99 | nih.govnih.gov |

| Rh(I) with BenzP* Ligand | 1,1-disubstituted olefin | Chiral aldehyde | up to 95 | nih.gov |

| Rh(I) with QuinoxP* | 1,1-disubstituted olefin | Chiral aldehyde | up to 96 | nih.govacs.org |

Expansion into Bio-conjugation and Chemical Biology Applications

The structural features of this compound, namely the carboxylic acid group and the terminal alkene, make it an attractive candidate for applications in bioconjugation and chemical biology.

The carboxylic acid moiety can be readily activated to form an amide bond with the amine groups of proteins or other biomolecules. nih.gov This conjugation can be used to attach the molecule to antibodies for targeted drug delivery or to create probes for studying biological processes. nih.gov

The terminal alkene group offers a site for bioorthogonal reactions, such as the thiol-ene "click" reaction. This allows for the specific and efficient labeling of biomolecules in a complex biological environment. thermofisher.com For instance, the molecule could be incorporated into a larger structure and then a fluorescent tag or a biotin (B1667282) handle could be attached to the alkene for visualization or purification. thermofisher.comjenabioscience.com

Such functionalized molecules can serve as chemical probes to study enzyme activity or protein-protein interactions. nih.govnih.gov By designing the molecule to mimic a natural substrate, it can be used to report on the activity of a specific enzyme. The chiral nature of this compound is particularly important here, as biological systems are highly stereospecific.

Table 3: Potential Bio-conjugation and Chemical Biology Applications

| Application | Functional Group Utilized | Potential Outcome |

| Targeted Drug Delivery | Carboxylic Acid | Conjugation to a targeting antibody to deliver a therapeutic payload to specific cells. nih.gov |

| Protein Labeling | Terminal Alkene | "Click" chemistry attachment of a fluorescent dye for imaging protein localization. thermofisher.com |

| Enzyme Activity Probe | Entire Molecule | Mimicking a natural substrate to report on enzyme function through competitive binding. nih.gov |

| Cellular Imaging | Terminal Alkene | Attachment of a fluorophore to visualize cellular structures or processes. nih.gov |

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The chirality and polymerizable nature of this compound open up exciting possibilities at the interface of organic chemistry and materials science.

The molecule can serve as a chiral monomer for the synthesis of novel polymers. mdpi.comkpi.uaresearchgate.netconsensus.appresearchgate.net The presence of the chiral center in each repeating unit can impart unique properties to the resulting polymer, such as the ability to form helical structures or to selectively interact with other chiral molecules. mdpi.comkpi.uaresearchgate.netresearchgate.net Such chiral polymers have potential applications in chiral separations, asymmetric catalysis, and as advanced optical materials.

Furthermore, chiral carboxylic acids are known to self-assemble into well-ordered structures, including liquid crystals . researchgate.netgoogle.comresearchgate.netnih.govaps.orgmdpi.com The specific stereochemistry and molecular shape of this compound could direct its self-assembly into unique liquid crystalline phases with interesting optical and electronic properties. researchgate.netgoogle.comresearchgate.netmdpi.com These materials could find use in displays, sensors, and other advanced technologies.

The ability of carboxylic acids to form strong hydrogen bonds can also be exploited in the design of self-assembling materials . nih.govaps.orgnih.gov By controlling the self-assembly process, it may be possible to create complex, functional nanostructures from this compound, with potential applications in areas such as catalysis and nanotechnology. nih.govaps.org

Table 4: Potential Materials Science Applications

| Material Type | Key Feature of this compound | Potential Application |

| Chiral Polymer | Chirality and polymerizable alkene | Chiral separation media, asymmetric catalyst support. mdpi.comkpi.uaresearchgate.netconsensus.appresearchgate.net |

| Liquid Crystal | Chirality and molecular shape | Advanced optical displays, sensors. researchgate.netgoogle.comresearchgate.netmdpi.com |

| Self-Assembled Monolayer | Carboxylic acid functionality | Functionalized surfaces, nanosensors. nih.gov |

| Supramolecular Gels | Intermolecular interactions | Smart materials, drug delivery matrices. |

Q & A

Q. What are the recommended methods for synthesizing (2S)-2,4-Dimethylpent-4-enoic acid with high enantiomeric purity?

- Methodological Answer : Stereoselective synthesis can be achieved via asymmetric catalysis or chiral auxiliary approaches. For example:

- Use Sharpless epoxidation or enzymatic resolution (e.g., lipases) to control the (S)-configuration .

- Employ chiral gas chromatography (GC) or HPLC to monitor enantiomeric excess (e.g., Chiralpak® AD-H column) .

- Validate purity via optical rotation and polarimetry, comparing results to literature values .

Q. Table 1: Comparison of Analytical Techniques for Enantiomeric Purity

| Technique | Sensitivity | Resolution | Required Sample Prep | Reference |

|---|---|---|---|---|

| Chiral HPLC | High | Excellent | Moderate | |

| Polarimetry | Moderate | Low | Minimal | |

| GC with Chiral Column | High | Good | Extensive |

Q. How can the structural configuration of this compound be confirmed?

- Methodological Answer : Combine spectroscopic and computational methods:

- NMR : Analyze coupling constants (e.g., ) and NOESY correlations to confirm stereochemistry .

- X-ray crystallography : Resolve the crystal structure if suitable crystals are obtained .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Conduct systematic reviews of existing studies, prioritizing peer-reviewed publications and controlled experimental conditions .

- Perform dose-response assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables.

- Use meta-analysis tools to quantify heterogeneity across studies .

Q. Table 2: Steps for Resolving Data Contradictions

| Step | Action | Tools/References |

|---|---|---|

| 1 | Literature review with inclusion/exclusion criteria | PubMed, TOXLINE |

| 2 | Replicate key experiments | Controlled lab protocols |

| 3 | Statistical analysis of variance | R, Python (SciPy) |

Q. How can computational modeling predict the metabolic fate of this compound?

- Methodological Answer :

- In silico metabolism prediction : Use software like Meteor (Lhasa Ltd.) or GLORY to identify potential Phase I/II metabolites .

- Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina .

- Validation : Cross-reference predictions with in vitro hepatocyte assays and LC-HRMS metabolite profiling .

Q. What advanced techniques characterize the compound’s interactions with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., ) to receptors .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

- Cryo-EM or X-ray crystallography : Resolve 3D structures of compound-target complexes .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.